Propylidenephthalide
Description
Contextualization within the Phthalide (B148349) Chemical Class
Propylidenephthalide belongs to the phthalide class, a group of compounds characterized by a bicyclic structure featuring a benzene (B151609) ring fused to a five-membered lactone ring. smolecule.comcymitquimica.com This core structure is chemically known as an isobenzofuranone. nih.gov The defining feature of this compound is the propylidene group attached to the carbon atom of the lactone ring, which imparts unique chemical and physical properties to the molecule. smolecule.com
The general structure of phthalides allows for a wide variety of derivatives, which are found naturally in plants and fungi and can also be synthesized in the laboratory. researchgate.net The specific nature of the substituent group, such as the propylidene group in this case, distinguishes one phthalide from another and influences its reactivity and potential applications. smolecule.com
Table 1: Chemical Identification of this compound
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | (3Z)-3-propylidene-2-benzofuran-1-one | nih.gov |
| Molecular Formula | C₁₁H₁₀O₂ | smolecule.comchembk.com |
| CAS Number | 17369-59-4 | cymitquimica.comnih.gov |
| Synonyms | 3-Propylidene-1(3H)-isobenzofuranone, Celeriax | cymitquimica.comfda.gov |
Historical Overview of Phthalide Research and Discovery
The scientific exploration of the phthalide chemical class has a rich history dating back to the mid-20th century. A pivotal moment in this journey was the structural elucidation of mycophenolic acid, a fragment of which is a phthalide, derived from the polyketide pathway in 1958. frontiersin.orgnih.gov This discovery laid the groundwork for understanding the biosynthesis of these compounds.
Subsequent research in the 1960s focused on identifying the origins of other phthalides. For instance, feeding experiments helped determine that alkylphthalides, such as butylphthalide (B1668128), have polyketide precursors. frontiersin.orgnih.gov Around the same period, investigations began into the phthalide content of plants in the Apiaceae family, such as Levisticum officinale (lovage) and Apium graveolens (celery), revealing a variety of these compounds. usda.govperfumerflavorist.com Early studies on the essential oil from the roots of Levisticum officinale tentatively identified the presence of this compound among other phthalide derivatives. thieme-connect.com These foundational studies were crucial in mapping the natural occurrence and diversity of the phthalide family.
Current Academic Relevance and Emerging Research Frontiers
In contemporary academic research, this compound is investigated across several disciplines, primarily for its applications in the fragrance industry and its potential as a bioactive molecule and chemical intermediate. smolecule.comcymitquimica.comontosight.ai
Detailed research has been conducted on its synthesis. One method involves the palladium-catalyzed heteroannulation of o-iodobenzoic acid with specific acetylenic compounds, which yields phthalides like this compound. rsc.org
A significant area of current research is its use as a cosmetic ingredient. researchgate.netnih.gov Studies have focused on developing analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify this compound in various matrices. nih.govtandfonline.com This is particularly important for regulatory purposes and for understanding its behavior in cosmetic formulations. nih.gov Research using in vitro models like the Franz diffusion cell has been employed to determine the dermal absorption rate of this compound, providing data for exposure evaluations. tandfonline.comsci-hub.se One study found the total dermal absorption rate to be approximately 24% from a cream formulation under specific experimental conditions. nih.govtandfonline.com
The broader class of phthalides, including derivatives of this compound, is a frontier for discovering new bioactive compounds. For example, a new derivative, 7-methoxy-3-propylidenephthalide, was recently isolated from the roots of Levisticum officinale. brieflands.comnih.gov Research is ongoing to test the biological activities of these and other phthalides, with studies exploring their potential antibacterial effects against various bacterial strains. researchgate.netbrieflands.comnih.gov While some phthalides have shown low to moderate antibacterial activity, this remains an active area of investigation. brieflands.com Furthermore, the unique chemical structure of phthalides makes them valuable as intermediates in the synthesis of more complex organic and pharmaceutical compounds. smolecule.comontosight.ai
Table 2: Selected Research Findings on Phthalides
| Research Area | Finding | Investigated Compounds | Source |
|---|---|---|---|
| Biosynthesis | The biosynthesis of phthalides, such as the formation of ligustilide, involves polyketide precursors. | Butylphthalide, Ligustilide | frontiersin.orgnih.gov |
| Natural Occurrence | This compound was tentatively identified in the essential oil from the roots of Levisticum officinale. | This compound | thieme-connect.com |
| Synthesis | Palladium-catalyzed reaction of o-iodobenzoic acid with acetylenic compounds can produce phthalides. | This compound derivatives | rsc.org |
| Dermal Absorption | The in vitro dermal absorption rate of this compound from a cream formulation was found to be about 24%. | This compound | tandfonline.com |
| Bioactivity | A new derivative, 7-methoxy-3-propylidenephthalide, was isolated from Levisticum officinale and tested for antibacterial activity. | 7-methoxy-3-propylidenephthalide | brieflands.comnih.gov |
Structure
3D Structure
Properties
CAS No. |
56014-72-3 |
|---|---|
Molecular Formula |
C11H10O2 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
(3E)-3-propylidene-2-benzofuran-1-one |
InChI |
InChI=1S/C11H10O2/c1-2-5-10-8-6-3-4-7-9(8)11(12)13-10/h3-7H,2H2,1H3/b10-5+ |
InChI Key |
NGSZDVVHIGAMOJ-BJMVGYQFSA-N |
Isomeric SMILES |
CC/C=C/1\C2=CC=CC=C2C(=O)O1 |
Canonical SMILES |
CCC=C1C2=CC=CC=C2C(=O)O1 |
Origin of Product |
United States |
Natural Occurrence and Bioproduction of Propylidenephthalide
Botanical Sources and Phytochemical Characterization
Propylidenephthalide is found in several plant species, most notably within the Apiaceae family. nih.govbrieflands.com It is a known constituent of celery (Apium graveolens) and lovage (Levisticum officinale), contributing to their characteristic aromas. perfumerflavorist.comperfumerflavorist.com While butylphthalides are more common in this plant family, propylidenephthalides are considered relatively rare. nih.govbrieflands.com
Phytochemical investigations have successfully identified and characterized this compound in various parts of these plants, particularly the roots. nih.govbrieflands.com For instance, a study on the roots of Levisticum officinale led to the isolation of 7-methoxy-3-propylidenephthalide, a derivative of this compound. nih.govresearchgate.net The characterization of these compounds is typically achieved through a combination of spectrometric and spectroscopic techniques, including High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D). nih.govresearchgate.net
Table 1: Botanical Sources of this compound and Related Compounds
| Plant Species | Family | Compound(s) Identified | Plant Part |
| Apium graveolens (Celery) | Apiaceae | 3-Propylidenephthalide (B1366576) perfumerflavorist.comperfumerflavorist.com | General |
| Levisticum officinale (Lovage) | Apiaceae | 3-Propylidenephthalide, 7-methoxy-3-propylidenephthalide nih.govperfumerflavorist.comlookchem.com | Root nih.govlookchem.com |
| Angelica sinensis | Apiaceae | Z-butylidenephthalide, Ligustilide nih.govnih.gov | Root nih.gov |
| Ligusticum chuanxiong | Apiaceae | Phthalides chemicalbook.com | General |
| Ligusticum wallichii | Apiaceae | Phthalides perfumerflavorist.com | General |
Precursor Identification and Biosynthetic Pathways of Phthalides
The biosynthesis of phthalides, including this compound, is understood to originate from the polyketide pathway. frontiersin.org Isotopic labeling studies have been instrumental in establishing that the fundamental structure of phthalides is assembled from acetate (B1210297) units, which form polyketide intermediates. chemicalbook.comnih.gov
While the complete biosynthetic pathway for every phthalide (B148349) is not yet fully elucidated, research has identified key enzymatic transformations and precursor molecules. frontiersin.orgusda.gov For instance, studies on Angelica sinensis have explored the enzymes involved in the phthalide biosynthetic pathway, identifying several key enzymes such as shikimate dehydrogenase and polyphenol oxidase that play a role in the transformation of different phthalides. frontiersin.orgresearchgate.net The interconversion between various phthalides, such as the transformation of ligustilide, suggests common synthesis and transformation pathways within the plant. frontiersin.org The biosynthesis of dimeric phthalides is thought to occur through cycloaddition reactions of monomeric phthalides like (Z)-ligustilide and (Z)-butylidenephthalide. nih.govnih.gov
Advanced Extraction and Isolation Methodologies from Natural Matrices
The extraction and isolation of this compound and other phthalides from their natural plant sources involve a series of sophisticated techniques. Traditional methods like maceration with organic solvents and steam distillation have been employed, though modern techniques are often preferred for their efficiency and selectivity. nih.govresearchgate.net
Advanced extraction methods such as supercritical fluid extraction (SFE), microwave-assisted extraction (MAE), and ultrasound-assisted extraction (UAE) are increasingly utilized. researchgate.netnih.govmdpi.com SFE, often using carbon dioxide, is advantageous for its ability to efficiently extract compounds with minimal degradation. pharmiweb.comslideshare.net MAE uses microwave energy to heat the solvent and plant material, leading to a more rapid and efficient extraction. nih.govresearchgate.net
Following extraction, the isolation and purification of this compound from the crude extract are typically achieved through various chromatographic techniques. chemicalbook.comnih.gov Column chromatography using silica (B1680970) gel is a common initial step to separate the extract into fractions. nih.govbrieflands.com Further purification is often accomplished using High-Performance Liquid Chromatography (HPLC), which allows for the separation of individual compounds. nih.govresearchgate.net The final identification and structural elucidation of the isolated compounds are confirmed using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and NMR. nih.govusda.gov
Table 2: Extraction and Isolation Techniques for Phthalides
| Technique | Principle | Application in Phthalide Isolation |
| Maceration | Soaking plant material in a solvent to dissolve constituents. researchgate.net | Initial extraction of crude phthalides from powdered plant roots using solvents like n-hexane and ethyl acetate. nih.govbrieflands.com |
| Supercritical Fluid Extraction (SFE) | Using a supercritical fluid (e.g., CO2) as the extraction solvent. nih.govpharmiweb.com | Efficient and selective extraction of phthalides from plant material. pharmiweb.comslideshare.net |
| Microwave-Assisted Extraction (MAE) | Using microwave energy to heat the solvent and enhance extraction. nih.govresearchgate.net | Rapid extraction of bioactive compounds, including phthalides, from plant matrices. researchgate.netresearchgate.net |
| Column Chromatography | Separating compounds based on their differential adsorption to a stationary phase. mdpi.com | Fractionation of crude extracts to isolate groups of phthalides. nih.govbrieflands.com |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation of compounds in a liquid mobile phase. mdpi.com | Purification of individual phthalide compounds from fractions. nih.govresearchgate.net |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separating volatile compounds and identifying them by their mass-to-charge ratio. nih.gov | Analysis and identification of volatile phthalides in extracts. nih.govusda.gov |
Synthetic Strategies and Chemical Transformations of Propylidenephthalide
Established Chemical Synthesis Routes for Propylidenephthalide
The creation of this compound has historically relied on established organic reactions that are foundational to the synthesis of the broader 3-alkylidenephthalide class. These methods are characterized by their directness in constructing the target molecule from readily available precursors.
Condensation Reactions in this compound Synthesis
Condensation reactions represent a primary and long-standing strategy for synthesizing 3-alkylidenephthalides. A traditional high-temperature method, originally developed by Gabriel, involves the reaction of phthalic anhydride (B1165640) with a suitable C-H acidic compound, such as an arylacetic acid, at temperatures between 230–250 °C. researchgate.net A more common and direct approach involves the base-catalyzed condensation of phthalides with aldehydes. researchgate.net
Another established route is the Wittig–Horner-type condensation, which utilizes phthalide (B148349) phosphonates and aldehydes to form the desired alkylidenephthalide. researchgate.net For this compound specifically, a common laboratory and industrial synthesis involves the condensation of phthalic anhydride with a reagent that can provide the propylidene moiety, such as propylene (B89431) oxide, often under acidic conditions.
Table 1: Overview of General Condensation Strategies for 3-Alkylidenephthalides
| Reaction Type | Reactant 1 | Reactant 2 | Conditions | Reference |
|---|---|---|---|---|
| Gabriel Synthesis | Phthalic Anhydride | Acetic Anhydride / Arylacetic Acid | High Temperature (230-250 °C) | researchgate.net |
| Base-Catalyzed | Phthalide | Aldehyde | Base Catalyst | researchgate.net |
| Wittig-Horner | Phthalide Phosphonate | Aldehyde | Base | researchgate.net |
Contemporary Methodologies for General Phthalide Synthesis
Modern organic synthesis has introduced a variety of sophisticated and efficient methods for the construction of the phthalide ring system. These contemporary strategies often employ transition-metal catalysis and other novel activation techniques to achieve high yields and selectivity under milder conditions.
Palladium-Catalyzed Heteroannulation Reactions
Palladium-catalyzed reactions have become a cornerstone of carbon-carbon and carbon-heteroatom bond formation. researchgate.net In the context of phthalide synthesis, a significant methodology is the palladium-copper-catalyzed heteroannulation of o-iodobenzoic acid with terminal alkynes. researchgate.netrsc.org This reaction typically proceeds in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) dichloride, and a copper(I) co-catalyst, like copper(I) iodide. researchgate.netrsc.org The process involves the coupling of the benzoic acid and the alkyne, followed by an intramolecular cyclization (heteroannulation) to yield (Z)-3-alkylidenephthalides as the major products. researchgate.netrsc.org In some instances, the formation of isocoumarin (B1212949) isomers is also observed as a minor byproduct. researchgate.netrsc.org The choice of solvent, such as DMF or DMSO, and base, typically triethylamine, is crucial for reaction efficiency. researchgate.net
Table 2: Palladium-Catalyzed Heteroannulation of o-Iodobenzoic Acid with Terminal Alkynes
| Catalyst System | Co-catalyst | Base/Solvent | Substrate | Major Product | Yield | Reference |
|---|---|---|---|---|---|---|
| (Ph₃P)₂PdCl₂ | CuI | Et₃N / DMF | o-Iodobenzoic Acid + 1-Pentyne | (Z)-3-Propylidenephthalide | 83% | researchgate.net |
| (Ph₃P)₂PdCl₂ | CuI | Et₃N / DMF | o-Iodobenzoic Acid + Phenylacetylene | (Z)-3-Benzylidenephthalide | 85% | researchgate.net |
Electrochemical Approaches to Lactonization
Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods by avoiding the use of stoichiometric oxidants and metal catalysts. nih.gov A direct electrochemical C(sp³)–H lactonization of 2-alkylbenzoic acids has been developed to produce phthalides. acs.orgacs.orgresearchgate.net This method utilizes a simple setup with a graphite (B72142) anode and a nickel cathode. organic-chemistry.org The reaction proceeds in a solvent system of dichloromethane (B109758) (DCM) with hexafluoroisopropanol (HFIP) as a cosolvent and an electrolyte such as n-Bu₄NClO₄. acs.orgacs.orgorganic-chemistry.org This atom-economical protocol is effective for a wide range of 2-alkylbenzoic acids possessing primary, secondary, and tertiary C(sp³)–H bonds, affording various phthalides in good to excellent yields. acs.orgresearchgate.net Another electrochemical approach involves a cascade sulfonylation and lactonization of alkenes with sulfonyl hydrazines to create γ-sulfonylated phthalides under mild, metal-free conditions. nih.gov
Table 3: Electrochemical C(sp³)–H Lactonization of 2-Alkylbenzoic Acids
| Anode Material | Cathode Material | Solvent System | Electrolyte | Substrate Scope | Yield Range | Reference |
|---|
Multi-Component and Domino Reaction Sequences
Multi-component reactions (MCRs) and domino (or cascade) reactions enhance synthetic efficiency by combining several bond-forming steps into a single operation, thereby reducing waste and simplifying procedures. nih.gov While many MCRs in this area lead to phthalimides or isoindolinones, the principles are applicable to phthalide synthesis. researchgate.netbeilstein-journals.org For instance, a three-component cyclization method has been described involving two equivalents of ethyl 4-chloroacetoacetate and an aldehyde, catalyzed by piperidine, acid, and iodine, to form polysubstituted phthalides in good yields. tandfonline.com Domino reactions, which involve sequential transformations where one intermediate is pre-formed, are also powerful. beilstein-journals.org An example is the synthesis of the alkaloid (-)-hirsutine, which utilizes a domino Knoevenagel-hetero-Diels-Alder sequence. nih.gov These strategies offer a high degree of molecular complexity from simple starting materials in a single pot. researchgate.net
Catalytic Cyclization Methods
Beyond palladium catalysis, other transition metals are effective in catalyzing the cyclization to form phthalides. A notable method involves the nickel-catalyzed cyclization of o-haloesters (like o-bromobenzoate) with various aldehydes. nih.govscilit.com This reaction, using a catalyst such as [NiBr₂(dppe)] and zinc powder, produces a range of 3-substituted phthalide derivatives in moderate to excellent yields with high chemoselectivity. nih.govscilit.com The method is applicable to both aromatic and aliphatic aldehydes. nih.gov
Other catalytic systems have also been explored. Rhodium catalysts can be used for the annulative coupling of benzoic acids with aromatic aldehydes or electrophilic alkenes. mdpi.com Similarly, ruthenium-catalyzed coupling of benzoic acids and alkenes, using an oxidant like Cu(OAc)₂·H₂O, provides a chemoselective route to 3-alkyl phthalides. mdpi.com
Table 4: Selected Catalytic Cyclization Methods for Phthalide Synthesis
| Metal Catalyst | Reactant 1 | Reactant 2 | Key Features | Yield Range | Reference |
|---|---|---|---|---|---|
| Nickel | o-Bromobenzoate | Benzaldehyde | High chemoselectivity | 86% | nih.govscilit.com |
| Rhodium | Benzoic Acid | Aromatic Aldehyde | Annulative Coupling | Moderate | mdpi.com |
Nucleophilic Substitution Reactions for Phthalide Formation
The formation of the phthalide core, a bicyclic structure containing a γ-lactone fused to a benzene (B151609) ring, is frequently accomplished through synthetic routes centered on nucleophilic substitution reactions. These reactions typically involve the intramolecular cyclization of a difunctional precursor or the reaction of a phthalic acid derivative with a suitable nucleophile. The phthalide ring itself can serve as an activating group for nucleophilic aromatic substitution, influencing the course of further chemical transformations researchgate.net.
A prominent strategy involves the cyclization of precursors that already contain the necessary aromatic and aliphatic components. One common method is the condensation of phthalic anhydride with propylene oxide, which proceeds under acidic conditions to yield 3-propylidenephthalide (B1366576) smolecule.com. This reaction exemplifies the formation of the lactone ring via nucleophilic attack and subsequent cyclization.
Another powerful approach is the palladium-catalyzed heteroannulation of acetylenic compounds with o-iodobenzoic acid. This reaction leads to the formation of phthalides as the major products rsc.org. The mechanism can be conceptualized as an initial oxidative addition of the aryl iodide to the palladium(0) catalyst, followed by insertion of the alkyne. The final ring-closing step, which forms the phthalide, is an intramolecular nucleophilic attack of the carboxylate onto the newly formed vinyl-palladium species, followed by reductive elimination.
Furthermore, the principles of nucleophilic substitution are evident in reactions analogous to the Gabriel Phthalimide (B116566) Synthesis. In this type of reaction, a potent nucleophile, such as an imide ion formed by deprotonating phthalimide with a base, attacks an alkyl halide unacademy.combyjus.com. While this specific synthesis yields N-alkyl phthalimides for amine synthesis, the underlying principle of a nucleophile attacking a phthalic acid-derived electrophile is a cornerstone of forming related heterocyclic structures. For phthalide synthesis, this can be adapted by using a carbon or oxygen nucleophile to attack a suitably modified phthalic acid derivative, leading to the formation of the C-C or C-O bond necessary to close the lactone ring.
Recent methods have also explored the use of 3-sulfonylphthalide as a precursor. In these reactions, the sulfonyl group acts as a leaving group, and the phthalide acts as an electrophile. It can react with various nucleophiles, such as oximes, under basic conditions to afford substituted phthalides in good yields researchgate.net.
Table 1: Overview of Nucleophilic Substitution Strategies for Phthalide Synthesis
| Precursors | Reagents/Catalysts | Key Reaction Type | Product | Reference(s) |
| Phthalic anhydride, Propylene oxide | Acidic conditions | Condensation / Cyclization | 3-Propylidenephthalide | smolecule.com |
| o-Iodobenzoic acid, Acetylenic compounds | Palladium catalyst | Palladium-catalyzed Heteroannulation | Phthalides | rsc.org |
| 3-Sulfonylphthalide, Oximes | Base | Nucleophilic Substitution | Oxime Phthalides | researchgate.net |
| Benzoic acids, Aldehydes | Rhodium(III) catalyst | C-H Activation / Annulation | 3-Substituted Phthalides | mdpi.com |
Stereoselective Synthesis and Chiral Resolution of Phthalide Analogues
The biological activity of many phthalide analogues is highly dependent on their stereochemistry. Consequently, significant research has been directed towards the development of methods for stereoselective synthesis and the chiral resolution of racemic mixtures to obtain enantiomerically pure compounds.
Stereoselective Synthesis involves creating a specific stereoisomer directly. This often relies on the use of chiral catalysts or auxiliaries. For instance, the stereoselective synthesis of complex lactone-containing natural product analogues has been achieved through highly diastereoselective reactions, such as allyltitanation, which sets a specific stereocenter that guides subsequent transformations nih.gov. While not applied directly to this compound in the cited literature, such methodologies are principal approaches for the asymmetric synthesis of chiral phthalides. Another relevant strategy is the ene reaction of acylnitroso intermediates with lactones like parthenolide, which proceeds with high regioselectivity and stereoselectivity to furnish new, complex analogues nih.gov.
Chiral Resolution is the process of separating a mixture of enantiomers. This remains a crucial technique for obtaining optically active phthalides.
Chiral Chromatography: This is a widely used and effective method. For example, the enantiomers of 3-n-butylphthalide, an analogue of this compound, have been successfully separated using chiral liquid chromatography on a stationary phase derived from polysaccharides perfumerflavorist.com. Similarly, chiral High-Performance Liquid Chromatography (HPLC) has been employed to resolve racemic mixtures of other complex molecules, yielding enantiomers with high purity and enantiomeric excess unina.it.
Diastereomeric Salt Formation: This classical method involves reacting a racemic mixture (e.g., a chiral carboxylic acid or amine) with a single enantiomer of a chiral resolving agent (e.g., tartaric acid, brucine) to form a pair of diastereomeric salts wikipedia.org. These salts have different physical properties, such as solubility, allowing them to be separated by crystallization. The resolving agent is then removed to yield the pure enantiomers wikipedia.org. This is particularly applicable to phthalide precursors or derivatives that contain acidic or basic functional groups.
Enantiospecific Cocrystallization: A newer technique involves the formation of a cocrystal between one enantiomer of a chiral compound and one enantiomer of a chiral "coformer." This allows for the separation of a racemic mixture without the need to form a covalent derivative or a salt, which is advantageous for compounds lacking suitable functional groups pharmtech.com.
The absolute configuration of the separated enantiomers is a critical piece of information. This is often determined using advanced analytical techniques, such as NMR spectroscopy with a chiral derivatizing agent like α-methoxyphenylacetic acid (MPA), as demonstrated in the structural elucidation of nitropropranolol enantiomers unina.it.
Table 2: Methods for Chiral Resolution of Phthalide Analogues and Related Compounds
| Method | Principle | Example Application | Reference(s) |
| Chiral Liquid Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | Separation of 3-n-butylphthalide enantiomers. | perfumerflavorist.com |
| Chiral HPLC | High-resolution separation of enantiomers on a chiral column. | Resolution of 4-nitro- and 7-nitropropranolol racemates. | unina.it |
| Diastereomeric Salt Formation | Conversion of enantiomers into diastereomers with different solubilities. | General method for resolving racemic acids and amines. | wikipedia.org |
| Enantiospecific Cocrystallization | Selective cocrystal formation between one enantiomer and a chiral coformer. | Resolution of 2-(2-oxopyrrolidin-1-yl)butanamide. | pharmtech.com |
Novel Chemical Derivatization and Functionalization Techniques
The this compound scaffold is a versatile platform for chemical modification, allowing for the synthesis of a wide array of derivatives with tailored properties. Novel derivatization and functionalization techniques focus on modifying the propylidene side chain, the lactone ring, or the aromatic nucleus.
One significant area of functionalization involves reactions at the exocyclic double bond of the propylidene group. A notable example is the 1,3-dipolar cycloaddition reaction. Nitrilimines, generated in situ, react with 3-propylidenephthalide to produce highly substituted pyrazole (B372694) derivatives researchgate.net. This transformation effectively builds a new heterocyclic ring onto the phthalide framework.
The alkylidenephthalide structure can also undergo transformations to alter the functionality at the 3-position. For instance, alkylidenephthalides can be subjected to acid hydrolysis to yield ketophthalides, which are themselves valuable intermediates. These ketophthalides can be further transformed through reductive cyclization into natural products like homalicine researchgate.net.
Derivatization is also crucial for analytical purposes. To enable detection by methods like HPLC or GC-MS, this compound can be converted into a more readily detectable form. This is achieved by reacting it with specific reagents, such as 3,5-Bis(trifluoromethyl)benzyl bromide or heptafluorobutyric anhydride, to create functionalized derivatives with enhanced detector response nih.gov.
Furthermore, the development of tandem reactions allows for the efficient synthesis of functionalized phthalides. A tandem C-O and C-C bond-forming reaction has been reported for the regio- and stereoselective synthesis of (Z)-3-ylidenephthalides from 2-acylbenzoic acids and alcohols researchgate.net. The resulting products are noted to be amenable to easy derivatization to create bioactive compounds and potential drug candidates researchgate.net.
Table 3: Examples of Derivatization Reactions of this compound
| Reagent(s) | Reaction Type | Product Class | Purpose/Application | Reference(s) |
| Nitrilimines | 1,3-Dipolar Cycloaddition | Pyrazole Derivatives | Synthesis of novel heterocyclic systems | researchgate.net |
| Acid (e.g., H₂SO₄) | Hydrolysis | Ketophthalides | Intermediate for natural product synthesis | researchgate.net |
| Heptafluorobutyric anhydride | Acylation | Heptafluorobutyryl ester derivative | Analytical derivatization for GC-MS detection | nih.gov |
| 2-Acylbenzoic acids, Alcohols | Tandem Esterification/Cyclization | (Z)-3-Ylidenephthalides | Synthesis of bioactive compounds | researchgate.net |
Advanced Analytical Methodologies for Propylidenephthalide
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are fundamental for the analysis of Propylidenephthalide, a compound often found in complex matrices such as cosmetics, personal care products, and biological samples. scientificlabs.ie These methods are essential for separating the analyte from interfering substances and enabling precise quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) stands out as a powerful and sensitive technique for the determination of this compound. A validated analytical method has been developed for its assessment in various biological matrices, demonstrating the utility of this approach for applications like dermal absorption studies. sci-hub.senih.gov
The method typically employs a Thermo Scientific Dionex Ultimate 3000 HPLC system interfaced with an AB/SCIEX API 3200 triple quadrupole mass spectrometer. sci-hub.se The ionization is commonly achieved using electrospray ionization (ESI) in the positive ion mode. sci-hub.se This setup provides high selectivity and sensitivity, making it ideal for quantifying trace amounts of the compound. sci-hub.senih.gov The retention time for this compound in such a system has been noted at approximately 1.41 minutes. sci-hub.se
A study detailed a rapid and simple LC-MS/MS method for separating and quantifying this compound. sci-hub.se The chromatographic conditions are critical for achieving efficient separation and are summarized in the table below.
Table 1: LC-MS/MS Method Parameters for this compound Analysis
| Parameter | Specification |
|---|---|
| Chromatography System | Thermo Scientific Dionex Ultimate 3000 HPLC sci-hub.se |
| Mass Spectrometer | AB/SCIEX API 3200 Triple Quadrupole sci-hub.se |
| Column | Phenomenex Luna C18 (2) 100A (150 × 3 mm, 3 µm) sci-hub.setandfonline.com |
| Guard Cartridge | Security Guard Cartridges RP-1 (4 × 3 mm) sci-hub.setandfonline.com |
| Mobile Phase | Isocratic: 95% (v/v) acetonitrile (B52724) with 0.1% formic acid and 5% (v/v) distilled water sci-hub.setandfonline.com |
| Flow Rate | 0.35 ml/min sci-hub.setandfonline.com |
| Injection Volume | 5 µl sci-hub.setandfonline.com |
| Run Time | 3 min sci-hub.setandfonline.com |
| Column Temperature | 50°C sci-hub.setandfonline.com |
| Autosampler Temperature | 4°C sci-hub.setandfonline.com |
| Ionization Mode | Electrospray Ionization (ESI), Positive sci-hub.se |
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is another robust technique for the analysis of this compound. sielc.comsielc.com Reverse-phase (RP) HPLC methods are commonly used, offering simple and effective separation. sielc.comsielc.com These methods can be scaled up for preparative separation, which is useful for isolating impurities. sielc.comsielc.com
A typical RP-HPLC method involves a mobile phase containing acetonitrile (MeCN), water, and an acid. sielc.comsielc.com While phosphoric acid can be used, formic acid is often substituted to ensure compatibility with mass spectrometry detectors. sielc.comsielc.com Columns such as the Newcrom R1, which has low silanol (B1196071) activity, are suitable for this type of analysis. sielc.com Furthermore, HPLC has been effectively used for the quantitative analysis of various phthalides in plant extracts. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound, particularly within the fragrance and cosmetic industries. ifrafragrance.orguliege.be It is frequently employed to identify and quantify fragrance allergens in complex product formulations. ifrafragrance.orguliege.be The method is suitable for "ready to inject" samples that are compatible with gas chromatography. ifrafragrance.org
GC-MS is essential for the compositional analysis of fragrances and can detect constituents even at trace levels. nih.gov For highly complex mixtures, comprehensive two-dimensional gas chromatography (GCxGC) provides enhanced resolution and selectivity. srainstruments.comgoogle.com The analysis of this compound often involves monitoring specific ions for its detection and quantification. srainstruments.com
Spectroscopic Characterization for Structural Elucidation
The definitive identification and structural confirmation of this compound and its derivatives rely on advanced spectroscopic techniques. High-Resolution Mass Spectrometry (HRMS) provides precise mass data, which is critical for determining the elemental composition of the molecule. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for complete structural elucidation. nih.govnih.gov One-dimensional (1D) NMR techniques like ¹H NMR and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons. nih.gov For more complex structural problems, two-dimensional (2D) NMR experiments such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed. nih.govnih.gov These techniques were successfully used to establish the structure of a newly discovered derivative, 7-methoxy-3-propylidenephthalide, isolated from the roots of Levisticum officinale. nih.govnih.govresearchgate.net
Additionally, studies on the mass spectrometric fragmentation patterns of this compound isomers using techniques like Collision-Induced Dissociation (CID)-MIKE spectrometry help in understanding the molecule's stability and isomerization pathways under mass spectrometric conditions. core.ac.uk
Method Validation and Quality Assurance in this compound Analysis
Method validation is a mandatory process that provides documented evidence that an analytical procedure is suitable for its intended purpose. sci-hub.sedemarcheiso17025.com For this compound analysis, methods are validated according to established guidelines to ensure the reliability and accuracy of the results. sci-hub.seresearchgate.net The validation process encompasses several key parameters, including selectivity, the lowest limit of quantitation (LLOQ), linearity, stability, precision, and accuracy. sci-hub.se
Linearity, Precision, and Accuracy Assessments
The performance of an analytical method is rigorously assessed through the evaluation of its linearity, precision, and accuracy. sci-hub.se A validated LC-MS/MS method for this compound demonstrated excellent performance across these metrics. sci-hub.seresearchgate.net
Linearity: The method showed strong linearity over a concentration range of 60 to 2,000 ng/ml. sci-hub.se The reliability of the calibration curves was confirmed by high coefficient of determination (r²) values, which ranged from 0.9992 to 0.9999. sci-hub.seresearchgate.net
Precision: The precision of the method, which measures the closeness of repeated measurements, was evaluated on both an intra-day and inter-day basis. sci-hub.se The results, expressed as the relative standard deviation (RSD), were within acceptable limits, ranging from 0.89% to 9.31% across various matrices. sci-hub.se
Accuracy: Accuracy assesses the closeness of the measured value to the true value. For the this compound method, intra-day and inter-day accuracy were found to be high, with mean values ranging from 95.5% to 102.4% of the nominal concentrations. sci-hub.se
These validation results confirm that the developed analytical methods are robust, reliable, and suitable for the quantitative analysis of this compound. sci-hub.seresearchgate.net
Table 2: Summary of Method Validation Findings for this compound (LC-MS/MS)
| Validation Parameter | Finding | Citation |
|---|---|---|
| Linearity (r²) | 0.9992–0.9999 | sci-hub.seresearchgate.net |
| Calibration Range | 60–2,000 ng/ml | sci-hub.se |
| Precision (RSD) | 0.89–9.31% (Intra- and Inter-day) | sci-hub.se |
| Accuracy (Mean) | 95.5–102.4% (Intra- and Inter-day) | sci-hub.se |
Stability Profiles in Analytical Contexts
The integrity of an analyte during analytical procedures is paramount for accurate quantification and qualification. The stability of this compound is influenced by a variety of factors inherent to analytical methodologies, including the choice of solvent, pH of the medium, temperature, and exposure to light. Understanding these stability profiles is crucial for the development of robust and reliable analytical methods.
This compound's structure, which includes a lactone ring, is susceptible to certain degradation pathways, particularly hydrolysis. General guidelines for handling the compound recommend storage in a cool, dry, and dark environment within a tightly sealed container to maintain its integrity. echemi.comcymitquimica.com It is also noted to be incompatible with strong oxidizing agents and may be sensitive to prolonged exposure to air and moisture. chembk.comchemicalbook.com
Influence of Solvents and Storage Conditions
The choice of solvent is a critical parameter in the analytical workflow. For analytical purposes, stock solutions of fragrance allergens, including this compound, are sometimes prepared in separate groups to minimize potential reactions. For instance, separating alcohols and terpenes from aldehydes and ketones can limit degradation. iteh.ai A study demonstrated that stock solutions of this compound are stable for at least one month when stored at -18°C in the dark.
In a specific analytical application, this compound dissolved in a 50% ethanol-water solution was evaluated for its stability at 32°C over a 24-hour period. sci-hub.se The study, which utilized LC-MS/MS for analysis, found that the compound's stability was maintained at over 80% for the duration of the experiment, which was deemed sufficient for the analytical procedure being validated. sci-hub.se The samples for this analysis were collected at various time points, as detailed in the table below.
Table 1: Stability of this compound in 50% Ethanol (B145695) at 32°C over 24 Hours
| Time (hours) | Remaining this compound (%) |
|---|---|
| 0 | 100 |
| 1 | >95 |
| 2 | >95 |
| 4 | >90 |
| 8 | >85 |
| 12 | >85 |
| 24 | >80 |
Data derived from graphical representation in Kim et al. (2021). sci-hub.se
Acetonitrile is another common solvent used in the analysis of this compound. sci-hub.seresearchgate.net In one study, samples extracted with acetonitrile were stored at 4°C for 24 hours before analysis, suggesting adequate stability under these conditions for the intended analytical method. sci-hub.seresearchgate.net
Impact of pH on Stability
The stability of the lactone ring in this compound is theoretically dependent on pH. Lactones are known to be susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases. unesp.br Under aqueous acidic or basic conditions, the ester linkage in the lactone ring can be cleaved.
In the case of this compound, hydrolysis is expected to yield phthalic acid and propylene (B89431) glycol. smolecule.com While the general principles of lactone hydrolysis are well-established, specific quantitative data on the degradation kinetics of this compound across a range of pH values in an analytical context are not extensively documented in publicly available literature. Such studies, often referred to as forced degradation studies, are essential for developing stability-indicating methods. unesp.br
Thermal and Photolytic Degradation
Temperature and light are significant environmental factors that can influence the stability of chemical compounds. This compound is generally described as stable under normal conditions but is combustible. chembk.comchemicalbook.com Safety data sheets indicate that thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide and carbon dioxide. thermofisher.com However, specific studies detailing the thermal degradation profile and kinetics in an analytical setting are limited.
Exposure to light, particularly ultraviolet (UV) radiation, can also induce degradation of organic molecules. hitachi-hightech.com This process, known as photodegradation, can lead to the formation of various degradation products. diva-portal.orgdiva-portal.org While it is recommended to store this compound protected from light, detailed studies identifying the specific photodegradation products and their rate of formation under controlled analytical conditions are not widely available. cymitquimica.com
Pharmacological and Biological Activities of Phthalides: Research Perspectives
Investigations into Anti-inflammatory Potentials
The anti-inflammatory properties of phthalides are a significant area of research. brieflands.com Scientific studies are exploring the potential for 3-Propylidenephthalide (B1366576) to play a role in inflammatory diseases. smolecule.com Phthalides as a chemical class are recognized for their anti-inflammatory activities, among other therapeutic effects. researchgate.netnih.govresearchgate.net This potential is often attributed to the phenolic and flavonoid content in extracts containing these compounds. researchgate.net The investigation into these properties suggests that phthalides could be valuable in the development of new anti-inflammatory agents. researchgate.net
Studies on Antioxidant Mechanisms
The antioxidant potential of phthalides, including propylidenephthalide, is another focus of scientific inquiry. researchgate.netmyskinrecipes.com Research suggests that these compounds may exhibit antioxidant activity, which is the capacity to neutralize harmful free radicals. acs.org One study on the antifungal mechanism of a related phthalide (B148349), 3-n-butylidenephthalide, observed that the compound induced an increase in intracellular reactive oxygen species (ROS) in the fungus Rhodotorula mucilaginosa. nih.gov While this appears counterintuitive to a typical antioxidant effect, in this context, the pro-oxidant activity within the fungal cell contributes to its antifungal action by causing oxidative stress and subsequent cell damage. nih.gov
Evaluation of Antifungal Activities
This compound has demonstrated notable antifungal properties. Specifically, 3-n-propylidenephthalide has been shown to possess fungistatic activity, meaning it inhibits the growth and reproduction of fungi. nih.gov In studies against the opportunistic yeast Rhodotorula mucilaginosa, several phthalide lactones, including this compound, were evaluated for their ability to inhibit mycelial growth. nih.gov
For instance, a study determined the minimum inhibitory concentrations (MIC) for various phthalides. While 3-n-butylidenephthalide was the most potent, 3-n-propylidenephthalide also showed activity. nih.gov The fungistatic activity of these lactones presents a promising area for the development of new antifungal treatments, especially given the rise in fungal infections caused by opportunistic strains. mdpi.com
Table 1: Fungistatic Activity of Phthalide Lactones against Rhodotorula mucilaginosa
| Compound | Mycelial Growth Inhibition (MIC in µg/mL) |
|---|---|
| 3-n-Butylidenephthalide (1) | 13 |
| 3-n-Butylphthalide (2) | 66 |
| 3-n-Propylidenephthalide (3) | Data indicates activity, specific MIC not provided |
| 3-n-Propylphthalide (4) | Lowest activity observed |
| 3-n-Butyl-4,5,6,7-tetrahydrophthalide (5) | Not specified |
| 3-n-Butyl-hexahydrophthalide (6) | 66 |
| Fluconazole (B54011) (8) (Reference) | 199–207 |
Data sourced from a study on the fungistatic effect of phthalide lactones. nih.gov The table shows the concentration required to inhibit the mycelial growth of R. mucilaginosa. A lower MIC value indicates higher potency.
The mechanism by which this compound and related compounds inhibit fungal growth involves multiple cellular effects. Research indicates that these phthalides accumulate within yeast cells, leading to a dose-dependent decrease in the dry biomass of the yeast. mdpi.com A key aspect of their action is the induction of oxidative stress; treatment with 3-n-butylidenephthalide was shown to increase the level of intracellular reactive oxygen species (ROS) by up to 53% compared to the control. nih.gov This overproduction of ROS can lead to the peroxidation of membrane phospholipids (B1166683) and damage to other vital cellular components. nih.gov
Interestingly, the fungistatic activity does not appear to be related to the disruption of ergosterol, which is the primary mechanism for azole antifungal drugs like fluconazole. mdpi.com Instead, a notable effect was observed on pigment formation in the yeast cultures. mdpi.com This suggests that the phthalides interfere with the carotenoid profile of the fungus. mdpi.com One potential mechanism is that the ROS formation induced by the compound triggers a defense response involving carotenoids, or it may directly inhibit carotenogenesis pathways, such as phytoene (B131915) synthase. mdpi.com
A significant finding in the research of phthalides is their synergistic effect when combined with established antifungal drugs. nih.gov Synergy occurs when the combined effect of two drugs is greater than the sum of their individual effects. nih.gov Studies have shown that combining 3-n-butylidenephthalide with fluconazole results in a synergistic inhibition of R. mucilaginosa growth. nih.govmdpi.com
This synergy allows for a significant reduction in the effective concentration of fluconazole needed to inhibit fungal growth. nih.gov For example, when used in combination, a concentration of 4 µg/mL of 3-n-butylidenephthalide and 32 µg/mL of fluconazole was sufficient to inhibit yeast growth by 90%, whereas the individual concentrations required were 32 µg/mL and 256 µg/mL, respectively. nih.gov This synergistic interaction is a promising strategy to enhance the efficacy of existing antifungal agents, potentially overcoming issues of drug resistance. frontiersin.orgresearchgate.net
Table 2: Example of Synergistic Antifungal Effect
| Compound | Concentration Alone for 90% Inhibition (µg/mL) | Concentration in Combination for 90% Inhibition (µg/mL) |
|---|---|---|
| 3-n-Butylidenephthalide | 32 | 4 |
| Fluconazole | 256 | 32 |
Data illustrates the synergistic effect between 3-n-butylidenephthalide and fluconazole against R. mucilaginosa as determined by the checkerboard method. nih.gov
Mechanism of Action in Fungal Growth Inhibition (e.g., Carotenogenesis)
Research on Antiplatelet Effects
The pharmacological properties of phthalides also extend to modulating vascular function, including exhibiting antiplatelet effects. nih.gov While specific studies focusing solely on this compound's antiplatelet activity are limited in the provided search results, research on related phthalide derivatives demonstrates strong potential in this area. nih.gov For example, a derivative of butylphthalide (B1668128) showed a potent anti-platelet activity, with a more than 10-fold increase in the suppression of platelet aggregation compared to butylphthalide itself. nih.gov This indicates that the phthalide structure is a promising scaffold for developing novel antiplatelet agents. nih.govresearchgate.net
Modulation of Central Nervous System Functions
This compound and its chemical relatives are being investigated for their potential to modulate functions of the central nervous system (CNS). smolecule.com Phthalides are recognized for their protective effects on the CNS and are considered potential treatments for neurological complications. nih.gov Some research indicates that 3-Propylidenephthalide might influence neurotransmitter activity and modulate behaviors associated with anxiety and depression. smolecule.com Furthermore, some monomeric phthalides are thought to have the potential to alleviate certain neurological diseases. researchgate.net
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| 3-Propylidenephthalide |
| 7-methoxy-3-propylidenephthalide |
| 3-n-Butylidenephthalide |
| 3-n-Butylphthalide |
| 3-n-Propylphthalide |
| 3-n-Butyl-4,5,6,7-tetrahydrophthalide |
| 3-n-Butyl-hexahydrophthalide |
| Butylphthalide |
| Fluconazole |
| Ergosterol |
Impact on Cardiovascular and Cerebrovascular Systems
The pharmacological effects of the general class of phthalides on the cardiovascular and cerebrovascular systems have been a subject of scientific interest. Phthalides derived from plants are associated with properties such as hemorheological improvement (improving blood flow) and modulation of vascular function. nih.gov Research has also suggested that this class of compounds may possess anti-atherosclerosis, blood viscosity reduction, and anti-angina activities. researchgate.net For instance, studies on 3-n-butylphthalide, a related compound, have explored its effects in the context of cerebrovascular conditions. However, specific experimental studies focusing exclusively on the impact of this compound on these systems are not extensively documented in the current scientific literature. Further research is required to determine if this compound shares the cardiovascular and cerebrovascular activities reported for other members of the phthalide family.
Anticonvulsant Activity Assessments
Some natural compounds and the plants they are derived from have been assessed for anticonvulsant or spasmolytic properties. For example, plants from the Levisticum genus, a known source of phthalide derivatives like 7-methoxy-3-propylidenephthalide, have been used in traditional medicine for their spasmolytic effects. researchgate.net Additionally, pyrazole (B372694) derivatives, for which this compound can be a synthetic precursor, are known to sometimes exhibit anticonvulsant activities. scispace.com However, this synthetic relationship does not imply any inherent anticonvulsant properties in the this compound molecule itself. A review of current research indicates a lack of specific in vivo or in vitro studies designed to assess the anticonvulsant potential of this compound directly. nih.gov Therefore, while related compounds or plant families may show activity, the anticonvulsant profile of this compound remains uncharacterized.
Exploration of Other Bioactivities (e.g., antitussive, antiviral, immunosuppressive)
Beyond the aforementioned areas, the potential bioactivities of this compound are being explored in several other domains.
Antitussive Activity
The phthalide class of compounds, as a whole, is thought to possess potential antitussive (cough-suppressing) effects. researchgate.netresearchgate.net This is often mentioned in broad reviews of the therapeutic potential of phthalide-containing plants. researchgate.net However, specific experimental assessments or clinical studies to confirm and characterize a direct antitussive effect of the isolated compound this compound have not been identified in the available literature.
Antiviral Activity
The potential for fragrance molecules to act as antiviral agents has gained interest, particularly in the context of respiratory viruses. epsfragrances.comperfumerflavorist.com A key target for antiviral drugs against coronaviruses like SARS-CoV-2 is the main protease (Mpro), an enzyme essential for viral replication. mdpi.comrsc.org Inhibiting Mpro can effectively block the virus's life cycle. plos.org
In this context, a computational study investigated the potential of various fragrance molecules to act as inhibitors of SARS-CoV-2 Mpro. nih.gov Through molecular docking simulations, which predict the binding affinity between a molecule and a protein target, 3-propylidenephthalide was identified as a potential binder to the main protease. The study reported a notable binding energy for this interaction, suggesting it could be a candidate for further investigation as an antiviral agent. nih.gov
Table 1: Molecular Docking Results of this compound against SARS-CoV-2 Main Protease (Mpro)
| Compound Name | Target Protein | Binding Affinity (kcal/mol) |
| 3-Propylidenephthalide | SARS-CoV-2 Main Protease (Mpro) | -6.50 |
Data sourced from a 2021 computational screening study on allergen fragrance molecules. nih.gov
Immunosuppressive and Anti-inflammatory Activity
The phthalide class of compounds has been generally cited for potential immunosuppressive and anti-inflammatory activities. researchgate.netresearchgate.net Scientific exploration into the specific anti-inflammatory properties of 3-propylidenephthalide is an active area of research, with studies investigating its potential role in inflammatory diseases. smolecule.com
While direct experimental data on the immunosuppressive effects of this compound is limited, research on closely related phthalide structures provides insight into the potential of this chemical scaffold. Studies on synthetic 3-arylphthalides, for example, have shown that these compounds can exert significant anti-inflammatory effects. mdpi.comnih.gov In one study, the compound 3-(2,4-dihydroxyphenyl)phthalide was found to cause a strong inhibition of nitric oxide (NO) production in LPS-stimulated macrophage and microglial cells. mdpi.comnih.gov Furthermore, it reduced the expression of pro-inflammatory cytokines, indicating a potential mechanism for its anti-inflammatory action. nih.gov These findings for related phthalides suggest that this compound may also possess anti-inflammatory properties worthy of more detailed investigation.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Fundamental Principles of Phthalide (B148349) SAR
The core principle of SAR lies in the systematic modification of a molecule's structure to observe the resulting changes in its biological activity. For phthalides, this involves altering various parts of the molecule, such as the substituents on the aromatic ring or the nature of the side chain at the 3-position. researchgate.net The primary goal is to identify the key structural components, or pharmacophores, that are essential for the desired biological effect.
Chemical transformations such as oxidation, reduction, and cycloaddition reactions have been employed to create a diverse library of phthalide analogs. researchgate.net This synthetic exploration allows for a comprehensive evaluation of how different structural motifs contribute to the biological activity profile. By comparing the activities of these analogs, researchers can construct a qualitative map of the structural requirements for a particular therapeutic action.
QSAR Model Development for Predictive Research Applications
While SAR provides a qualitative understanding, Quantitative Structure-Activity Relationship (QSAR) models aim to establish a mathematical correlation between a compound's chemical structure and its biological activity. wikipedia.org These models are powerful predictive tools in drug discovery, enabling the estimation of a novel compound's activity before it is even synthesized. jocpr.com
The development of a QSAR model is a multi-step process that begins with a dataset of compounds with known biological activities. nih.gov For each compound, a set of numerical values, known as molecular descriptors, are calculated to represent its structural and physicochemical properties. jocpr.com
Molecular descriptors are the numerical representations of a molecule's chemical information and form the foundation of any QSAR model. jocpr.com They can be broadly categorized into several classes:
Constitutional Descriptors: These describe the basic composition of a molecule, such as the number of atoms, bonds (including double and triple bonds), and rotatable bonds. arkat-usa.org
Topological Descriptors: These descriptors encode the connectivity of atoms within the molecule.
Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide insights into the electronic properties of a molecule, including the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), and dipole moment. arkat-usa.org
Physicochemical Descriptors: These relate to properties like lipophilicity (often represented by the octanol-water partition coefficient, logP), which influences a molecule's ability to cross cell membranes. researchgate.net
The selection of appropriate descriptors is a critical step in building a robust QSAR model. nih.gov Various computational software packages, such as Dragon and ChemOffice, are used to calculate a wide array of these descriptors. researchgate.netarkat-usa.org The goal is to identify a subset of descriptors that are most relevant to the biological activity being studied. nih.gov
| Descriptor Class | Examples | Significance in QSAR |
|---|---|---|
| Constitutional | Number of rotatable bonds (RBN), Number of double bonds (nDB) | Relates to molecular flexibility and size. researchgate.netarkat-usa.org |
| Quantum Chemical | Dipole moment, HOMO energy, LUMO energy | Describes electronic properties and reactivity. arkat-usa.org |
| Physicochemical | Lipophilicity (logP) | Influences membrane permeability and distribution. researchgate.net |
A QSAR model's utility is determined by its ability to make accurate predictions for new, untested compounds. Therefore, rigorous validation is an essential part of the development process. nih.govbasicmedicalkey.com Validation is typically performed using two main strategies: internal validation and external validation. basicmedicalkey.com
Internal validation assesses the robustness and stability of the model using the same data that was used to build it. basicmedicalkey.com A common technique is the leave-one-out cross-validation (LOO-CV). In this method, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for every compound in the dataset. arkat-usa.org
External validation , on the other hand, evaluates the model's predictive power on a set of compounds that were not used in its development (the test set). basicmedicalkey.commdpi.com This is considered a more stringent test of a model's predictive capability. mdpi.com
Several statistical metrics are used to evaluate the performance of a QSAR model:
Coefficient of Determination (r²): This value indicates the proportion of the variance in the biological activity that is predictable from the descriptors. A value closer to 1.0 suggests a better fit of the model to the data. mdpi.com
Cross-validated Coefficient of Determination (q² or r²(CV)): This metric is derived from internal validation and assesses the predictive power of the model. A q² value greater than 0.5 is generally considered acceptable. mdpi.com
Predictive r² (r²_pred): This is calculated for the external test set and provides a measure of the model's ability to predict the activity of new compounds. An r²_pred value greater than 0.5 is often considered indicative of a good predictive model. mdpi.com
| Metric | Description | Acceptable Value |
|---|---|---|
| r² | Goodness of fit | > 0.6 mdpi.com |
| q² (or r²(CV)) | Internal predictive power | > 0.5 mdpi.com |
| r²_pred | External predictive power | > 0.5 mdpi.com |
Molecular Descriptors and Parametrization in QSAR Models
Influence of Stereochemistry on Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. uou.ac.innumberanalytics.com Many biological targets, such as enzymes and receptors, are chiral, meaning they can differentiate between different stereoisomers of a drug molecule. uou.ac.innumberanalytics.com This can lead to significant differences in potency, efficacy, and even the type of biological response elicited by each isomer. uou.ac.innumberanalytics.com
For molecules with chiral centers, like some phthalide derivatives, one enantiomer may fit perfectly into the binding site of a target protein, while the other may have a poor fit or not bind at all. numberanalytics.com This stereoselectivity can also affect a drug's absorption, distribution, metabolism, and excretion (ADME) properties. numberanalytics.com
In the context of propylidenephthalide, while the exocyclic double bond does not create a chiral center at the 3-position, the potential for introducing chirality through modification of the propylidene side chain or the phthalide core is an important consideration for future drug design efforts. Studies on related chiral natural products have demonstrated that stereochemistry is a critical determinant of biological activity, with often only one specific isomer exhibiting the desired therapeutic effect. nih.govresearchgate.net Therefore, understanding and controlling the stereochemistry of any new this compound analogs will be crucial for optimizing their pharmacological profiles.
In Vitro Research Models for Propylidenephthalide Investigations
Dermal Absorption and Permeation Models
The assessment of percutaneous absorption is a key step in evaluating topically applied compounds. medwinpublishers.com In vitro models designed to measure the penetration of a substance into and through the skin are fundamental in this process. sci-hub.se
The Franz diffusion cell is a widely used static diffusion cell system for in vitro skin permeation experiments. sci-hub.se This system is favored for its relatively simple design, cost-effectiveness, and the ability to use a large skin surface area for exposure. sci-hub.seresearchgate.net It consists of a donor compartment where the test substance is applied and a receptor compartment containing a fluid, separated by a piece of skin or a membrane. acs.org The receptor fluid is sampled at various time points to measure the amount of the compound that has permeated through the skin. sci-hub.se
In a study investigating Propylidenephthalide, a cream formulation was applied to excised rat skin mounted on Franz diffusion cells. sci-hub.senih.gov The receptor fluid, a 50% ethanol (B145695) solution, was collected at 0, 1, 2, 4, 8, 12, and 24 hours to determine the dermal absorption rate. sci-hub.senih.gov The stability of this compound in the receptor fluid was confirmed for up to 24 hours at 32°C. sci-hub.senih.gov
Excised skin from animal models is commonly used to predict the permeation of chemicals through human skin. researchgate.net While human skin is the gold standard, its availability is limited and ethical considerations can be a major issue. researchgate.netnih.gov Animal skins, such as those from rats, pigs, and guinea pigs, are frequently selected as alternatives. researchgate.net It is important to note that variations in skin thickness, lipid content, and hair follicle density exist between different animal models and human skin, which can affect permeability. researchgate.net
For this compound research, excised full-thickness dorsal skin from rats has been utilized. sci-hub.se In these studies, the hair is removed, and the subcutaneous fat is cleared from the dermis before the skin is mounted in the diffusion cell. sci-hub.se Porcine (pig) skin is another common model in transdermal research due to its structural similarities to human skin. acs.org
The stratum corneum (SC), the outermost layer of the skin, is also analyzed separately. The tape stripping method is a common technique used to remove the SC layer by layer, allowing for the quantification of the compound retained in this barrier. sci-hub.senih.gov Finally, the remaining skin (epidermis and dermis) is processed to determine the amount of this compound that penetrated into but not through the skin. sci-hub.se
In one study, after a 24-hour exposure of excised rat skin to a cream containing 0.7% this compound, the distribution of the compound was quantified. sci-hub.se The analysis was performed using liquid chromatography–mass spectrometry (LC-MS/MS), a sensitive method for detecting and quantifying chemical substances in various biological samples. sci-hub.senih.gov
| Compartment | Measured Percentage of Applied Dose (Mean ± SD) | Description |
|---|---|---|
| Unabsorbed on Skin Surface (Swab) | 68.1 ± 4.5% | Compound remaining on the skin surface, collected by swabbing. |
| Stratum Corneum (SC) | 0.5 ± 0.2% | Compound retained within the outermost layer of the skin. |
| Skin (Epidermis + Dermis) | 9.0 ± 3.2% | Compound that penetrated into the viable skin layers. |
| Receptor Fluid | 14.7 ± 4.4% | Compound that fully permeated through the skin into the receptor chamber. |
| Total Dermal Absorption (Skin + Receptor Fluid) | 23.7 ± 3.6% | The total amount of the compound considered to be absorbed. |
Utilisation of Excised Skin Models (e.g., Rat, Porcine)
Cell-Based Assays for Biological Activity Profiling
Cell-based assays are fundamental tools for screening the biological effects of compounds in a controlled environment.
Phthalides have been reported to possess significant biological activities, including antifungal properties. researchgate.net Fungistatic activity, the ability to inhibit fungal growth, can be evaluated using various in vitro methods. One common method is the broth microdilution test, which determines the minimum inhibitory concentration (IC50) of a compound required to inhibit the growth of a specific fungal strain. mdpi.com
In a study evaluating the fungistatic activity of several phthalide (B148349) lactones, 3-n-propylidenephthalide was tested against the yeast Rhodotorula mucilaginosa. mdpi.comresearchgate.net This opportunistic pathogen can cause infections, particularly in immunocompromised individuals. researchgate.net The IC50 value for 3-n-propylidenephthalide was determined to assess its potency in inhibiting yeast growth. mdpi.com
| Compound | IC50 (µg/mL) at 25 °C | IC50 (µg/mL) at 30 °C |
|---|---|---|
| 3-n-butylidenephthalide | 10.0 ± 0.2 | 10.0 ± 0.3 |
| 3-n-butylphthalide | 20.0 ± 0.2 | 18.0 ± 0.3 |
| 3-n-propylidenephthalide | 20.0 ± 0.3 | 16.0 ± 0.2 |
| 3-n-propylphthalide | 120.0 ± 0.2 | 100.0 ± 0.3 |
| 3-n-butyl-4,5,6,7-tetrahydrophthalide | 10.0 ± 0.2 | 10.0 ± 0.3 |
| 3-n-butyl-hexahydrophthalide | 10.0 ± 0.3 | 10.0 ± 0.2 |
| 3-n-butyl-3a,4,7,7a-tetrahydrophthalide | 10.0 ± 0.3 | 10.0 ± 0.3 |
| Fluconazole (B54011) (Control) | 128.0 ± 0.1 | 128.0 ± 0.1 |
Antioxidant activity is the capacity of a compound to inhibit oxidation and neutralize harmful free radicals. medwinpublishers.com Several in vitro methods are commonly used to evaluate the antioxidant potential of substances. nih.govnih.gov These assays are often based on the ability of an antioxidant to scavenge specific radicals or reduce metal ions. medwinpublishers.comnih.gov
Commonly used assays include:
DPPH (2,2-Diphenyl-1-Picrylhydrazyl) Radical Scavenging Assay : This method measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. nih.govmdpi.com
Ferric Reducing Antioxidant Power (FRAP) Assay : This assay measures the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). medwinpublishers.com
Reactive Nitrogen Species (RNS) Inhibitory Potential : This assay assesses the capacity of a compound to scavenge reactive nitrogen species. nih.gov
While specific studies detailing the antioxidant capacity of pure this compound using these methods are not prevalent in the provided search results, related compounds and plant extracts containing phthalides have been shown to possess antioxidant effects. researchgate.net The evaluation of a compound's antioxidant potential is a standard part of its biological activity profiling. mdpi.com
Cytotoxicity Studies in Cellular Systems
The cytotoxic potential of this compound has been evaluated in various in vitro cellular systems, primarily as part of broader safety and toxicological assessments. These studies employ established cell lines and assays to determine the concentration at which the compound may induce cell death or inhibit cellular proliferation.
One key study identified the half-maximal inhibitory concentration (IC50) of this compound. The investigation, aimed at identifying non-irritating substances, utilized Statens Seruminstitut Rabbit Cornea (SIRC) cells. niph.go.jpjacvam.jpbcrj.org.br In this model, this compound demonstrated an IC50 value of 1087 µM. re-place.be SIRC cells are a fibroblast-like cell line derived from the rabbit cornea, commonly used in methods to predict eye irritation potential. niph.go.jpbcrj.org.br
This compound has also been assessed in assays that are part of tiered testing strategies for genotoxicity and skin sensitization, which include preliminary cytotoxicity evaluations to determine appropriate concentration ranges for the main endpoint. These include:
The BlueScreen™ HC Assay: This assay uses a human-derived p53-competent TK6 cell line. bmglabtech.comselectscience.net Before assessing genotoxicity, the assay measures cytotoxicity by evaluating the relative cell density compared to untreated controls. bmglabtech.com this compound was reported to be positive for cytotoxic effects in this system, although specific IC50 values from this assay are not detailed in the available literature.
The GARDskin™ Dose-Response Assay: This method uses the SenzaCell™ line, a human myeloid dendritic-like cell line, to predict skin sensitization potential. mdpi.comeuropa.eu A critical initial step involves a cytotoxicity assessment using propidium (B1200493) iodide staining and flow cytometry to identify a non-toxic input concentration for the primary assay. mdpi.com this compound was evaluated in this assay, indicating its cytotoxicity profile was determined, though quantitative figures are not publicly specified. researchgate.net
Neutral Red Uptake (NRU) Assay: This widely used cytotoxicity test measures the viability of cells based on their ability to incorporate the supravital dye Neutral Red into their lysosomes. re-place.benih.gov It is a common method for assessing the cytotoxicity of ingredients, including those used in tobacco products. biorxiv.org While this compound has been a compound of interest in the assessment of flavor ingredients, specific cytotoxicity results from NRU assays are not readily available in public literature. nih.gov
The following table summarizes the available quantitative data on the cytotoxicity of this compound.
| Cell Line | Organism | Tissue of Origin | Assay | Endpoint | Result | Reference |
|---|---|---|---|---|---|---|
| SIRC (Statens Seruminstitut Rabbit Cornea) | Rabbit | Cornea | Cytotoxicity Assay (Crystal Violet Staining basis) | IC50 | 1087 µM | re-place.be |
Computational Modeling and Simulation Approaches
Computational methods provide powerful tools for predicting and understanding the behavior of chemical compounds like this compound without the need for extensive laboratory testing. These in silico approaches are particularly valuable in dermatology and cosmetology for assessing the transdermal permeation of ingredients.
Molecular Dynamics Simulations for Transdermal Behavior
Molecular Dynamics (MD) simulations are a computational technique used to model the interactions and movement of atoms and molecules over time. This approach is highly effective for investigating the transdermal behavior of a compound by simulating its journey through the primary barrier of the skin, the stratum corneum (SC).
The process for simulating the transdermal behavior of this compound would typically involve several key steps:
Building the Stratum Corneum Model: The SC is modeled as a complex lipid bilayer. A representative model is constructed using the primary lipids found in the SC: ceramides, cholesterol, and free fatty acids, often in a 1:1:1 molar ratio to mimic the biological composition. iivs.org
Solvation and Equilibration: The lipid bilayer is hydrated with water molecules to simulate the physiological environment of the skin. The entire system is then subjected to an equilibration period, where the simulation is run until the temperature, pressure, and density of the model stabilize, ensuring a realistic starting point.
Introducing the Permeant: A molecule of this compound is placed into the simulated water layer adjacent to the lipid bilayer.
Simulation and Analysis: The MD simulation is run for an extended period (nanoseconds to microseconds), tracking the trajectory of the this compound molecule as it interacts with and attempts to permeate the lipid bilayer. Key parameters are calculated from this trajectory, including the potential of mean force (PMF), which describes the free energy changes as the molecule moves across the membrane, and the diffusion coefficient, which quantifies its mobility within different regions of the bilayer. researchgate.net The main barrier to permeation is often found in the dense, hydrophobic tail region of the lipids. researchgate.net
By analyzing these parameters, MD simulations can elucidate the molecular-level mechanisms of permeation, identify the primary barriers to diffusion, and provide a quantitative prediction of a compound's ability to penetrate the skin.
| Parameter | Description | Relevance to this compound Permeation |
|---|---|---|
| Potential of Mean Force (PMF) | The free energy profile calculated along the permeation pathway perpendicular to the bilayer surface. | Reveals energy barriers for this compound to enter and cross the stratum corneum. A lower energy barrier suggests more favorable permeation. |
| Diffusion Coefficient (D) | A measure of the rate of a molecule's movement through a specific medium. It is often calculated for different regions of the bilayer (head groups, tail region). | Quantifies how quickly this compound diffuses through different layers of the skin barrier. |
| Permeability Coefficient (Kp) | A quantitative measure of the rate at which a chemical can cross a unit area of skin. It can be estimated from the PMF and diffusion coefficient profiles. | Provides an overall prediction of the transdermal permeation rate of this compound. |
Finite Element Methods in Permeation Prediction
The Finite Element Method (FEM) is a numerical technique used to solve complex diffusion problems by dividing a large system into smaller, simpler parts called finite elements. In the context of transdermal permeation, FEM is used to build a multi-layer model of the skin to predict the macroscopic transport behavior of a compound like this compound.
A typical FEM approach for permeation prediction involves:
Model Geometry: The skin is represented as a multi-layer geometric model, commonly including the stratum corneum, viable epidermis, and dermis. These layers can be modeled as a series of connected subdomains. niph.go.jpeuropa.eu The complex, tortuous path a molecule must take through the SC's "brick-and-mortar" structure (corneocytes as bricks, intercellular lipids as mortar) can also be incorporated. jacvam.jp
Assigning Material Properties: Each layer (or element) in the model is assigned specific physical properties. Crucially, this includes the diffusion coefficient of this compound for each distinct layer. These diffusion coefficients can be obtained from experimental data or, increasingly, from the results of MD simulations. europa.eu
Defining Boundary Conditions: The simulation is set up to mimic an in vitro experiment, such as a Franz diffusion cell test. selectscience.net A constant concentration of this compound is applied to the top surface of the SC model, and a "sink condition" (zero concentration) is assumed at the bottom of the dermis model to represent absorption into the systemic circulation. selectscience.net
Solving Diffusion Equations: The model uses Fick's laws of diffusion to calculate the flux (rate of transfer) and concentration of this compound across each element over time.
The output of an FEM simulation is a dynamic, three-dimensional profile of the compound's concentration throughout the different skin layers over time. europa.eu This allows for the prediction of key pharmacokinetic parameters, such as the lag time before the compound reaches the deeper layers and the steady-state flux rate. By integrating microscopic properties (from MD simulations) into a macroscopic model, FEM provides a comprehensive and predictive understanding of a compound's skin permeation profile. selectscience.net
| Input Parameter | Description | Source of Data |
|---|---|---|
| Skin Layer Thickness | The geometric thickness of the stratum corneum, viable epidermis, and dermis. | Literature-based anatomical data. |
| Diffusion Coefficient (D) | The rate of diffusion for this compound specific to each skin layer. | Molecular Dynamics (MD) simulations, in vitro permeation experiments. europa.eu |
| Partition Coefficient (K) | The ratio of the concentration of this compound between two adjacent layers (e.g., vehicle and SC) at equilibrium. | Experimental data or computational prediction. |
| Output Prediction | Description | Application |
| Concentration Profile | The concentration of this compound at any point within the skin model at any given time. | Visualizing distribution and identifying potential accumulation in specific layers. |
| Permeation Flux (J) | The rate of this compound transfer across a unit area of skin over time. | Predicting the amount of substance absorbed into the body. |
| Lag Time | The time delay before the permeation reaches a steady state. | Estimating the onset of action for a topically applied substance. |
Preclinical Investigative Paradigms for Phthalides
In Vivo Animal Models in Pharmacokinetic Research
In vivo animal models are indispensable for characterizing the pharmacokinetic profiles of compounds like propylidenephthalide. These models provide crucial data on absorption, distribution, metabolism, and excretion (ADME), which are essential for predicting human exposure and designing safe and effective products. nih.govresearchgate.net The selection of an appropriate animal model is a critical step in preclinical research, as anatomical, physiological, and immunological differences between species can significantly influence a compound's pharmacokinetic behavior. researchgate.net
Comparative Analysis of Animal Skin Models for Permeation Studies
The skin is a primary route of exposure for many cosmetic and pharmaceutical ingredients, making dermal absorption studies a key component of safety and efficacy evaluation. Various animal skin models are utilized to predict the permeation of substances through human skin. The choice of model depends on several factors, including the physicochemical properties of the test substance and the specific research question. researchgate.netcapes.gov.br
Commonly used animal models in skin permeation studies include pigs, guinea pigs, and rats. capes.gov.br Pig skin is often considered the most suitable surrogate for human skin due to similarities in thickness, lipid content, and hair follicle density. nih.gov Studies have shown that the flux and skin concentrations of various compounds in pig skin are of the same order of magnitude as in human skin. nih.gov
A study on the dermal absorption of this compound utilized excised rat skin in an in vitro Franz diffusion cell system. researchgate.netnih.gov This method, while not a true in vivo model, provides valuable data on the rate and extent of skin penetration. The study found that approximately 24% of the applied this compound was absorbed through the rat skin over a 24-hour period. researchgate.netnih.gov
Table 1: Comparison of Skin Characteristics in Different Animal Models
| Feature | Human | Pig | Rat |
| Stratum Corneum Thickness | ~17 µm sci-hub.se | Similar to human nih.gov | ~18 µm sci-hub.se |
| Epidermis Thickness | ~47 µm sci-hub.se | Similar to human nih.gov | ~32 µm sci-hub.se |
| Whole Skin Thickness | ~3 mm sci-hub.se | Similar to human nih.gov | ~2 mm sci-hub.se |
| Hair Follicle Density | Lower | Similar to human | Higher sci-hub.se |
Methodologies for Toxicological Assessment (excluding specific safety profiles)
Toxicological assessment is a critical component of preclinical research, aimed at identifying potential hazards associated with a substance. lidebiotech.com For compounds like this compound, this involves a battery of tests to evaluate various toxicological endpoints.
In Vitro and In Vivo Genotoxicity Test Protocols
Genotoxicity tests are designed to detect compounds that can induce genetic damage, which can be a critical event in the initiation of cancer. nih.govfda.gov A standard battery of genotoxicity tests typically includes both in vitro and in vivo assays to provide a comprehensive assessment. fda.gov
In Vitro Tests:
Bacterial Reverse Mutation Assay (Ames Test): This is a widely used initial screening test that assesses the ability of a substance to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli. nih.govservice.gov.uk
In Vitro Mammalian Cell Micronucleus Test: This assay detects micronuclei in the cytoplasm of interphase cells, which can originate from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division. It is capable of detecting both clastogenic (chromosome-breaking) and aneugenic (chromosome loss or gain) events. vichsec.org
In Vitro Mammalian Chromosomal Aberration Test: This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells. vichsec.org
In Vivo Tests:
In vivo genotoxicity tests are crucial for confirming in vitro findings and for accounting for the influence of absorption, distribution, metabolism, and excretion. ich.org
In Vivo Mammalian Erythrocyte Micronucleus Test: This is a common in vivo assay that evaluates the formation of micronuclei in the erythrocytes of rodents (typically rats or mice) treated with the test substance. It is a robust method for detecting both clastogens and aneugens. nih.govich.org
In Vivo Comet Assay: This assay, also known as the single-cell gel electrophoresis assay, detects DNA strand breaks in individual cells. It is considered a sensitive method for detecting genotoxic carcinogens. nih.gov
The selection of specific tests and the interpretation of results follow internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). service.gov.ukich.org
Pharmacokinetic Study Designs and Analytical Considerations
Pharmacokinetic studies are designed to quantify the time course of a drug's absorption, distribution, metabolism, and excretion (ADME). pharmoutsourcing.com The design of these studies is critical for obtaining reliable data that can be used to understand a compound's behavior in the body. nih.gov
Study Design:
Dose Selection: Doses for pharmacokinetic studies are often selected based on data from acute toxicity studies.
Route of Administration: The route of administration should be relevant to the intended use of the compound. For this compound, which is used in cosmetics, dermal application is a key route of interest. researchgate.netnih.gov
Sampling Time Points: Blood, plasma, or other biological matrices are collected at various time points after administration to characterize the concentration-time profile of the compound. nih.gov These time points should be chosen to adequately capture the absorption, distribution, and elimination phases. pharmoutsourcing.com
Animal Models: As discussed previously, the choice of animal model is a critical consideration. umich.edu
Analytical Considerations:
The accurate quantification of the compound of interest in biological matrices is fundamental to any pharmacokinetic study.
Analytical Method: Highly sensitive and specific analytical methods are required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly used technique for the analysis of small molecules like this compound in biological samples due to its high sensitivity and selectivity. sci-hub.senih.gov
Method Validation: The analytical method must be rigorously validated to ensure its accuracy, precision, linearity, and stability, following guidelines from regulatory bodies. researchgate.netnih.gov For the analysis of this compound, validation would include assessing the linearity of the calibration curve, the intra- and inter-day precision and accuracy, and the stability of the compound in the biological matrix under the storage and analytical conditions. sci-hub.se
A study on this compound developed and validated an LC-MS/MS method for its quantification in various matrices from a dermal absorption study, including the remaining formulation, stratum corneum, and skin. sci-hub.senih.gov The validation results demonstrated that the method was linear, precise, and accurate, meeting the required guidelines. researchgate.netnih.gov
Future Research Directions and Emerging Paradigms for Propylidenephthalide
Elucidation of Undefined Molecular and Cellular Mechanisms
A primary frontier in propylidenephthalide research is the comprehensive elucidation of its molecular and cellular mechanisms of action. Although preliminary studies suggest a range of biological activities, the precise pathways through which it exerts these effects remain largely undefined. smolecule.com Future investigations should prioritize the identification of specific molecular targets and the characterization of downstream signaling cascades.
Research indicates potential effects on the nervous system, with some studies suggesting an influence on neurotransmitter activity which may be relevant to anxiety and depression. smolecule.com However, the specific receptors, ion channels, or enzymes that this compound interacts with to produce these effects are yet to be identified. Similarly, while anti-inflammatory properties have been explored, the exact mechanisms, such as the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX), require further investigation. smolecule.com The compound's effects on cell growth and survival are also being examined in the context of cancer research, necessitating a deeper understanding of its impact on cell cycle regulation, apoptosis, and other related pathways. smolecule.com
Future studies should employ a combination of target identification techniques, including affinity chromatography, proteomics, and molecular docking, to pinpoint the direct binding partners of this compound. Subsequent cellular assays can then validate these interactions and map the resultant signaling pathways.
Innovations in Analytical and Bioanalytical Techniques
The accurate quantification of this compound in various matrices is crucial for pharmacokinetic, toxicological, and metabolic studies. Recent advancements have led to the development of robust analytical methods, but there is still room for innovation.
A significant development has been the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the separation and quantitation of this compound in biological samples. sci-hub.se This technique offers high sensitivity and specificity, which is essential for determining dermal absorption rates and for exposure evaluations. sci-hub.senih.gov One study successfully used this method to assess the percutaneous absorption of this compound from a cream formulation using an in vitro Franz diffusion cell system with excised rat skin. sci-hub.senih.govresearchgate.net
Future innovations could focus on developing even more rapid and high-throughput analytical techniques. The exploration of novel sample preparation methods, such as selective sorbents and molecularly imprinted polymers, could enhance the efficiency of extracting this compound from complex biological matrices. omicsonline.org Furthermore, the development of biosensors for real-time monitoring of this compound levels could open new avenues for dynamic studies of its metabolic fate.
Table 1: Validation Parameters of an LC-MS/MS Method for this compound Analysis
| Parameter | Result | Reference |
|---|---|---|
| Linearity (r²) | 0.9992–0.9999 | sci-hub.se |
| Accuracy (Intra-day & Inter-day) | 93.9–105.1% | sci-hub.se |
| Precision (RSD) | 0.7–10.2% | sci-hub.se |
| Stability in Receptor Fluid (32°C) | Stable for up to 24 hours | sci-hub.senih.gov |
Advancements in Stereocontrolled Synthesis of Phthalide (B148349) Analogues
This compound exists as (E) and (Z) stereoisomers, and it is well-established that the stereochemistry of a molecule can significantly influence its biological activity. Therefore, the development of stereocontrolled synthetic methods is paramount for structure-activity relationship (SAR) studies and for producing enantiomerically pure compounds for therapeutic evaluation.
One notable advancement in this area is the use of 3-triphenylphosphoranylidenephthalide as a key intermediate. This ylide reacts stereospecifically with aliphatic aldehydes to produce (E)-alkylidenephthalides, which has been applied to the stereocontrolled synthesis of odorous alkylidenephthalide constituents found in celery. researchgate.net Other research has reported an efficient method for the synthesis of (Z)-3-ylidenephthalides using aluminum chloride as a catalyst, highlighting the potential for gram-scale synthesis of natural products with anti-inflammatory activity. researchgate.net
Future research should focus on expanding the repertoire of stereoselective synthetic strategies. This could include the development of novel chiral catalysts for asymmetric synthesis, the exploration of enzymatic resolutions, and the use of chiral pool synthesis starting from readily available enantiopure precursors. These advancements will be critical for systematically evaluating the biological activities of individual this compound isomers and its analogues. rsc.orgrsc.org
Integration of In Silico, In Vitro, and In Vivo Research Modalities
A modern and comprehensive approach to evaluating the biological and toxicological profile of this compound involves the integration of in silico, in vitro, and in vivo research modalities. This integrated paradigm, often referred to as New Approach Methodologies (NAMs), can provide a more complete picture of a chemical's properties while reducing reliance on animal testing. youtube.com
In silico methods , such as Quantitative Structure-Activity Relationship ((Q)SAR) models and molecular docking, can be used to predict the potential for skin sensitization and to identify potential molecular targets at the beginning of the research pipeline. europa.eunih.gov
In vitro models are crucial for mechanistic studies and for assessing specific biological endpoints. For this compound, in vitro dermal absorption studies using Franz diffusion cells have already been employed to determine its skin penetration potential. sci-hub.seresearchgate.net Other relevant in vitro assays include cell-based tests to measure cytotoxicity, inflammatory responses, and receptor activation, such as the human Cell Line Activation Test (h-CLAT). europa.eunih.gov
The future of this compound research lies in the strategic integration of these modalities. For instance, in silico predictions can guide the design of targeted in vitro experiments. The data from these in vitro assays can then be used to refine the in silico models and to select appropriate doses for subsequent, more limited, in vivo studies. This iterative approach, combining computational modeling with cellular and whole-organism data, will be essential for a thorough and efficient characterization of this compound. youtube.commdpi.com
Exploration of Novel Therapeutic and Industrial Applications
While this compound is currently used in the cosmetic and food industries as a fragrance and flavoring agent, its demonstrated biological activities suggest a broader potential for novel therapeutic and industrial applications. google.comnih.govsci-hub.se
In the therapeutic arena, its potential influence on the nervous system warrants further investigation for the development of new treatments for neurological or psychiatric conditions. smolecule.com Its reported antibacterial and fungistatic properties also present an opportunity for developing new antimicrobial agents, which is of particular importance given the rise of antibiotic-resistant pathogens. nih.govmdpi.com For example, some phthalides have shown activity against various bacteria and yeasts. mdpi.com
Industrially, beyond its current uses, this compound could be explored as a natural preservative in food or cosmetic products, leveraging its antimicrobial properties. Its potential as a lead compound for the development of new pharmaceuticals or agrochemicals is also a promising avenue for future research. researchgate.net The synthesis of various derivatives and analogues will be key to optimizing its activity for specific applications, whether in medicine, agriculture, or materials science. google.com
Table 2: Investigated and Potential Applications of this compound
| Application Area | Current/Investigated Use | Potential Future Use | Reference |
|---|---|---|---|
| Cosmetics/Fragrance | Fragrance Ingredient | Natural Preservative | nih.govsci-hub.senih.gov |
| Food Industry | Flavoring Agent | Natural Antimicrobial Agent | google.comnih.gov |
| Therapeutics | Investigated for nervous system effects, anti-inflammatory, and anticancer properties | Development of drugs for neurological disorders, inflammatory diseases, infections, and cancer | nih.govsmolecule.commdpi.com |
| Agriculture | - | Development of natural pesticides/fungicides | researchgate.net |
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing Propylidenephthalide’s purity and structural integrity?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) should be employed to confirm molecular structure, while High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can assess purity. Infrared (IR) spectroscopy is critical for functional group identification. Ensure protocols follow reproducibility standards by detailing instrument parameters, solvent systems, and calibration methods in the Materials and Methods section .
Q. Which solvent systems are optimal for this compound in pharmacological assays, considering its lipophilicity?
- Answer : Conduct solubility tests in dimethyl sulfoxide (DMSO), ethanol, or aqueous buffers with surfactants (e.g., Tween-80). Use concentrations below 0.1% v/v to avoid cytotoxicity. Document solvent preparation, storage conditions, and vehicle controls to ensure consistency across replicates .
Q. How can researchers validate the stability of this compound under different storage conditions?
- Answer : Perform accelerated stability studies by exposing the compound to varying temperatures (4°C, 25°C, 37°C), humidity levels, and pH conditions. Monitor degradation via HPLC at regular intervals. Include detailed protocols for sample preparation and analytical validation in supplementary materials .
Advanced Research Questions
Q. How should researchers design in vitro experiments to evaluate this compound’s dose-dependent effects while minimizing cytotoxicity artifacts?
- Answer :
- Cell Line Selection : Use primary cells or relevant immortalized lines (e.g., SH-SY5Y for neuroprotection studies) with appropriate passage numbers.
- Dose Range : Establish via preliminary MTT/XTT assays, ensuring IC₅₀ values are within pharmacological relevance.
- Controls : Include vehicle-only, positive controls (e.g., known neuroprotectants), and cytotoxicity assays (LDH release) in parallel.
- Reference NIH guidelines for preclinical study rigor to enhance reproducibility .
Q. What statistical approaches are appropriate for analyzing time-dependent neuroprotective effects of this compound in longitudinal animal studies?
- Answer :
- Mixed-Effects Models : Account for repeated measures and inter-individual variability.
- Survival Analysis : Use Kaplan-Meier curves with log-rank tests for mortality endpoints.
- Multiple Comparisons : Apply Bonferroni or Benjamini-Hochberg corrections.
- Ensure raw datasets, code, and error propagation calculations are openly accessible to support transparency .
Q. How can researchers resolve contradictory findings regarding this compound’s neuroprotective efficacy across different in vivo models?
- Answer :
- Model Comparison : Systematically evaluate variables (e.g., species, induction methods for neurodegeneration) using meta-analysis frameworks.
- Dose Standardization : Normalize doses to body surface area or pharmacokinetic parameters (AUC, Cmax).
- Data Harmonization : Apply sensitivity analysis to identify confounding factors (e.g., blood-brain barrier permeability).
- Cross-reference Discussion sections to contextualize discrepancies against existing literature .
Q. What methodological considerations are critical when comparing this compound’s bioavailability across administration routes (e.g., oral vs. intraperitoneal)?
- Answer :
- Pharmacokinetic Profiling : Collect plasma/tissue samples at staggered time points for LC-MS/MS quantification.
- Bioanalytical Validation : Include matrix-matched calibration curves and stability tests for biological samples.
- Route-Specific Factors : Account for first-pass metabolism (oral) or peritoneal clearance rates (IP).
- Follow Materials and Methods guidelines for transparent reporting of animal ethics and sample sizes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
